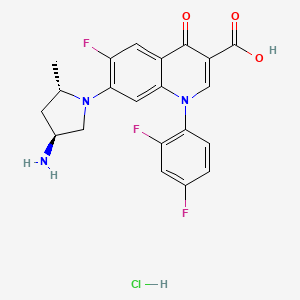

3-Quinolinecarboxylic acid, 7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (2S-trans)-

Descripción general

Descripción

A 80556 es un antibiótico fluoroquinolónico conocido por su potente actividad antibacteriana contra una amplia gama de organismos, incluidas bacterias grampositivas, gramnegativas y anaerobias . Ha sido estudiado ampliamente por su eficacia en el tratamiento de infecciones bacterianas y ha mostrado resultados prometedores tanto en evaluaciones in vitro como in vivo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de A 80556 implica múltiples pasos, comenzando con la preparación de la estructura quinolónica central. Los pasos clave incluyen:

Formación del núcleo quinolónico: Esto implica la ciclización de un precursor adecuado para formar el anillo quinolónico.

Introducción del grupo flúor: La fluoración se logra típicamente utilizando reactivos como trifluoruro de dietilaminosulfuro (DAST) o agentes fluorantes similares.

Reacciones de sustitución: Se introducen varios sustituyentes en el núcleo quinolónico a través de reacciones de sustitución nucleofílica, a menudo utilizando reactivos como haluros de alquilo o haluros de arilo en condiciones básicas.

Métodos de producción industrial

La producción industrial de A 80556 sigue rutas sintéticas similares, pero está optimizada para la fabricación a gran escala. Esto incluye:

Optimización de las condiciones de reacción: La temperatura, la presión y los sistemas de solventes se optimizan para maximizar el rendimiento y la pureza.

Uso de reactores de flujo continuo: Estos reactores permiten un mejor control de los parámetros de reacción y pueden manejar grandes volúmenes de reactivos.

Procesos de purificación: Se emplean técnicas como la cristalización, la cromatografía y la recristalización para purificar el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

A 80556 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como haluros de alquilo, haluros de arilo y bases como hidróxido de sodio o carbonato de potasio.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de A 80556 con diferentes sustituyentes, que pueden exhibir actividades y propiedades biológicas alteradas .

Aplicaciones Científicas De Investigación

Clinical Evaluations

Recent clinical evaluations have highlighted the efficacy of these compounds in treating bacterial infections. The compound under discussion has shown promising results in preclinical trials, particularly against strains resistant to conventional antibiotics. The ongoing research aims to establish its safety and effectiveness in clinical settings .

Pharmacokinetics

The pharmacokinetic properties of 3-quinolinecarboxylic acids are crucial for their therapeutic application. Research has focused on optimizing solubility and bioavailability through structural modifications. The stereochemistry at the pyrrolidine moiety plays a significant role in enhancing these properties while maintaining antibacterial activity .

Case Studies

Several studies have documented the effectiveness of 3-quinolinecarboxylic acids in treating bacterial infections:

- Study on Efficacy Against Resistant Strains : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced bacterial load in animal models infected with multidrug-resistant strains of Escherichia coli and Staphylococcus aureus .

- Comparative Analysis with Existing Antibiotics : Comparative studies have shown that the compound exhibits superior antibacterial activity compared to traditional antibiotics such as ciprofloxacin and levofloxacin, particularly against resistant pathogens .

Mecanismo De Acción

A 80556 ejerce sus efectos antibacterianos inhibiendo la topoisomerasa II bacteriana (también conocida como ADN girasa) y la topoisomerasa IV. Estas enzimas son esenciales para la replicación, transcripción y reparación del ADN bacteriano. Al inhibir estas enzimas, A 80556 evita que las bacterias se repliquen y finalmente conduce a la muerte celular bacteriana .

Comparación Con Compuestos Similares

Compuestos similares

Ciprofloxacina: Otro antibiótico fluoroquinolónico con un mecanismo de acción similar pero un espectro de actividad diferente.

Ofloxacina: Una fluoroquinolona con propiedades antibacterianas similares pero un perfil farmacocinético diferente.

Lomefloxacina: Otro miembro de la clase de las fluoroquinolonas con estructura química y espectro de actividad distintos.

Singularidad de A 80556

A 80556 es único en su potente actividad contra una amplia gama de especies bacterianas, incluidas las resistentes a otras fluoroquinolonas. Su estructura química específica permite una unión mejorada a las topoisomerasas bacterianas, lo que lo convierte en un compuesto valioso en la lucha contra las infecciones bacterianas .

Actividad Biológica

3-Quinolinecarboxylic acid derivatives, particularly the compound 3-Quinolinecarboxylic acid, 7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (2S-trans)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and potential anticancer properties, supported by data tables and research findings.

Antibacterial Activity

The antibacterial efficacy of 3-quinolinecarboxylic acid derivatives has been extensively studied. These compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific substituents significantly influences the antibacterial potency of these compounds. For instance:

- Fluorine Substituents : The introduction of fluorine at the 6-position enhances antibacterial activity. Compounds with methylamino at the 1-position and piperazinyl groups at the 7-position demonstrated superior activity compared to their unsubstituted counterparts .

- Pyrrolidine Ring Modifications : Variations in the pyrrolidine ring, such as methyl or phenyl groups, have shown to improve potency against various bacterial strains .

Case Studies

- Study on Amifloxacin : A derivative known as amifloxacin (7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid) exhibited exceptional potency against Gram-positive organisms in both in vitro and in vivo settings. The minimum inhibitory concentration (MIC) was found to be as low as 0.25 µg/mL against Escherichia coli .

- Machine Learning Predictions : A recent study utilizing machine learning predicted antimicrobial activity based on substituent combinations. The trifluoromethyl group was identified as a strong enhancer of antimicrobial properties across various quinoline derivatives .

| Compound Name | Structure | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Amifloxacin | Amifloxacin Structure | 0.25 | Antibacterial |

| Compound X | Compound X Structure | 0.5 | Antibacterial |

Anticancer Potential

The quinolone class has been recognized for its potential as a therapeutic agent against various cancer types due to its ability to inhibit topoisomerases.

Quinolones interact with DNA topoisomerases, forming a cleavable complex that prevents DNA replication and transcription. This mechanism is crucial for their anticancer activity, making them valuable in the development of new cancer therapies .

Propiedades

IUPAC Name |

7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3.ClH/c1-10-4-12(25)8-26(10)19-7-18-13(6-16(19)24)20(28)14(21(29)30)9-27(18)17-3-2-11(22)5-15(17)23;/h2-3,5-7,9-10,12H,4,8,25H2,1H3,(H,29,30);1H/t10-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGYQYMKFYFSM-JGAZGGJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114676-82-3 | |

| Record name | A 80556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114676823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8E82X3L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.